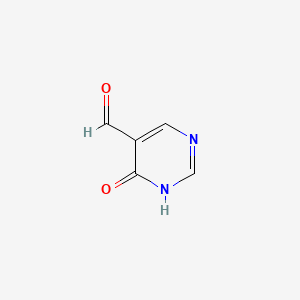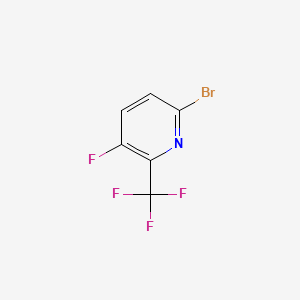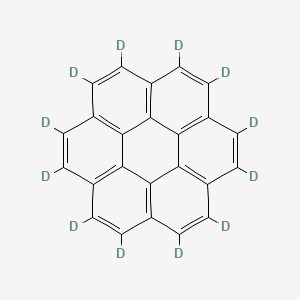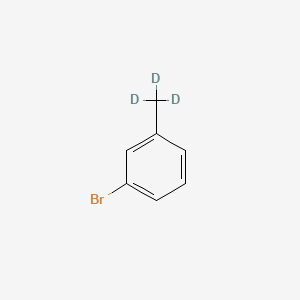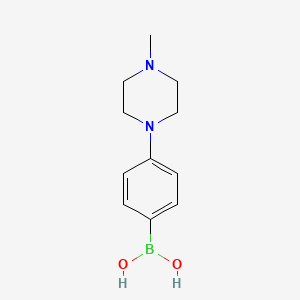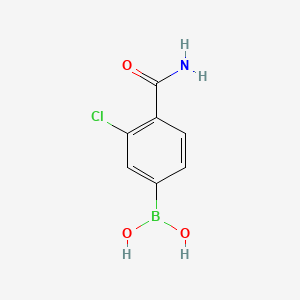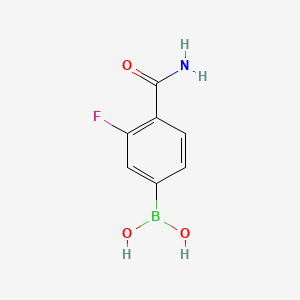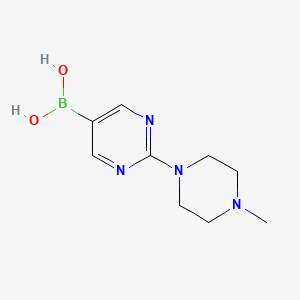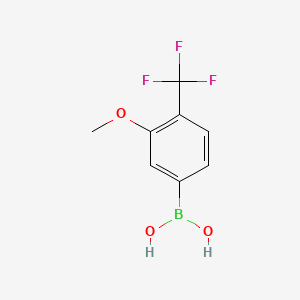
3-Methoxy-4-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Methoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It is a member of the arylboronic acids chemical structural class .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters, which is a radical approach . This process is not well developed, but it is a crucial step in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid has been studied using various spectroscopic methods, including 1H, 13C, 11B, and 19F NMR spectroscopy . The compound has a molecular weight of 219.96 g/mol .Chemical Reactions Analysis
3-Methoxy-4-(trifluoromethyl)phenylboronic acid is a valuable reactant in various chemical reactions. It is used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid include a molecular weight of 219.96 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . The compound has a topological polar surface area of 49.7 Ų .Scientific Research Applications
Benzoxaboroles and Their Applications
3-Methoxy-4-(trifluoromethyl)phenylboronic acid belongs to the family of benzoxaboroles, compounds known for their versatile applications in scientific research. Benzoxaboroles, derivatives of phenylboronic acids, have been extensively studied due to their unique properties and wide-ranging applications. These compounds serve as essential building blocks and protective groups in organic synthesis. Additionally, certain benzoxaboroles exhibit biological activity and are under clinical trials, showcasing their potential in biologically active compounds' development. They also play a role as molecular receptors for sugars and glycoconjugates, demonstrating their importance in molecular recognition processes (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Development
Another significant application of derivatives like 3-Methoxy-4-(trifluoromethyl)phenylboronic acid is in the development of electrochemical biosensors. These biosensors leverage the selective binding properties of phenylboronic acid (PBA) derivatives to detect various compounds, including glucose, glycated hemoglobin (HbA1c), and other hydroxy acids. The selective binding to 1,2- and 1,3-diols in neutral aqueous media allows for the construction of sensitive and selective glucose sensors, which are crucial for managing conditions like diabetes. PBA-modified electrodes, for instance, have shown promise in potentiometric and voltammetric glucose sensing, highlighting the potential of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid derivatives in biosensor technology (Anzai, 2016).
Pharmaceutical Synthesis and Drug Development
In pharmaceutical synthesis, 3-Methoxy-4-(trifluoromethyl)phenylboronic acid and its derivatives play a pivotal role in developing new drugs. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of phenylboronic acids in medicinal chemistry. The ability to undergo cross-coupling reactions efficiently makes these compounds valuable in creating complex molecular architectures found in drug molecules, underscoring their utility in pharmaceutical research and development (Qiu et al., 2009).
Catalysis and Green Chemistry
The application of 3-Methoxy-4-(trifluoromethyl)phenylboronic acid extends into catalysis, particularly in promoting eco-friendly chemical reactions. The development and application of palladium nanoparticles on renewable polysaccharides, using phenylboronic acids for the Suzuki cross-coupling of halobenzenes and phenylboronic acids, exemplify this compound's role in green chemistry. Such catalytic systems offer a sustainable approach to chemical synthesis, with high activity and the ability to be recycled and reused, contributing to the development of environmentally benign chemical processes (Wolfson & Levy‐Ontman, 2020).
Safety and Hazards
properties
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-4-5(9(13)14)2-3-6(7)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOZSZGYFBEVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716601 | |
| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1004775-33-0 | |
| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



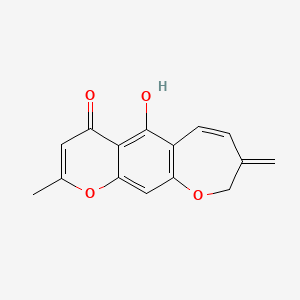

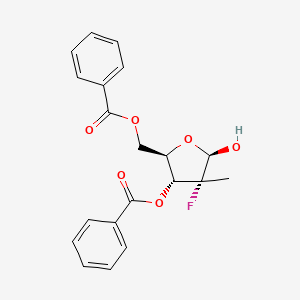
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
